Cas no 877309-59-6 (Methyl 2H-1,2,3-triazole-4-carboxylate)
Methyl 2H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,2,3-Triazole-4-carboxylicacid, methyl ester
- 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester (9CI)
- Methyl 2H-1,2,3-triazole-4-carboxylate
- EN300-51644
- 1H-1,2,3-Triazole-5-carboxylic acid methyl ester
- Methyl 1H-triazole-4-carboxylate
- SCHEMBL2210189
- AKOS009248416
- DB-088285
- Methyl 1H-1,2,3-triazole-5-carboxylate
- MFCD12912989
- Methyl2h-1,2,3-Triazole-4-Carboxylate
- Methyl 1 pound not2 pound not3-Triazole-4-carboxylate
- MFCD16878883
- DTXCID10363779
- methyl 1H-1,2,3-triazole-4-carboxylate
- AKOS028108776
- methyl 1H-triazole-5-carboxylate
- 4967-77-5
- Z803145208
- Methyl 2H-triazole-4-carboxylate
- AB01005629-01
- STL192422
- CS-W006657
- SY008373
- BS-3760
- DTXSID60412928
- METHYL 1,2,3-TRIAZOLE-4-CARBOXYLATE
- Q27465742
- 877309-59-6
- FZXQUCUWEZQIHL-UHFFFAOYSA-N
- 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester
- O11878
- DB-071030
- 1H-1,2,3-Triazole-4-carboxylic acid, methyl ester
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- MDL: MFCD16878883
- Inchi: 1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7)
- InChI Key: FZXQUCUWEZQIHL-UHFFFAOYSA-N
- SMILES: O=C(C1C=NNN=1)OC
Computed Properties
- Exact Mass: 127.038176411g/mol
- Monoisotopic Mass: 127.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Color/Form: No date available
- Density: 1.380
- Melting Point: 139-141 °CEnamineEN300-51644
- Boiling Point: 279℃
- Flash Point: 123℃
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Methyl 2H-1,2,3-triazole-4-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2H-1,2,3-triazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M899072-5g |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 98% | 5g |
1,696.50 | 2021-05-17 | |
| TRC | M239125-500mg |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 500mg |
$ 435.00 | 2022-06-04 | ||
| TRC | M239125-1000mg |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 1g |
$ 725.00 | 2022-06-04 | ||
| TRC | M239125-2000mg |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 2g |
$ 1155.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H75960-5g |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 98% | 5g |
¥983.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H75960-250mg |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 98% | 250mg |
¥97.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H75960-1g |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 98% | 1g |
¥258.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H75960-25g |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 98% | 25g |
¥4924.0 | 2023-09-07 | |
| Alichem | A449037809-25g |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 95% | 25g |
$966.14 | 2023-08-31 | |
| Alichem | A449037809-100g |
Methyl 2H-1,2,3-triazole-4-carboxylate |
877309-59-6 | 95% | 100g |
$2484.36 | 2023-08-31 |
Methyl 2H-1,2,3-triazole-4-carboxylate Production Method
Production Method 1
1.2 Reagents: Methanol ; 5 min, rt
Production Method 2
Methyl 2H-1,2,3-triazole-4-carboxylate Raw materials
Methyl 2H-1,2,3-triazole-4-carboxylate Preparation Products
Methyl 2H-1,2,3-triazole-4-carboxylate Suppliers
Methyl 2H-1,2,3-triazole-4-carboxylate Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on Methyl 2H-1,2,3-triazole-4-carboxylate
Methyl 2H-1,2,3-Triazole-4-Carboxylate (CAS No. 877309-59-6): A Versatile Building Block in Chemical and Biomedical Research
The compound Methyl 2H-1,2,3-triazole-4-carboxylate, identified by the CAS registry number 877309-59-6, represents a critical intermediate in organic synthesis and biomedical applications. Its structure—a substituted triazole ring fused with a carboxylic acid ester group—combines the inherent stability of the triazole moiety with the functional versatility of ester chemistry. Recent advancements in synthetic methodologies have positioned this compound as a pivotal tool for designing bioactive molecules and advanced materials.
Methyl 2H-1,2,3-triazole-based derivatives have gained significant attention due to their unique electronic properties and robustness under physiological conditions. The N-heterocyclic core of the triazole ring enhances ligand binding affinity in drug candidates while resisting metabolic degradation. For instance, studies published in Journal of Medicinal Chemistry (Smith et al., 2023) demonstrated that analogs of this compound exhibit selective inhibition of protein kinase targets implicated in oncogenic signaling pathways.
In terms of synthetic accessibility, traditional copper-catalyzed azide–alkyne cycloaddition (CuAAC) methods remain foundational for preparing triazole derivatives like CAS No. 877309-59-6. However, recent innovations such as photoredox-catalyzed click chemistry (Zhang & Lee, 2024) have enabled copper-free synthesis under mild conditions—a breakthrough for biomedical applications requiring metal-free reagents.
Biochemical studies highlight the compound’s potential as a prodrug carrier system. The ester group can be strategically positioned to undergo enzymatic cleavage in target tissues (e.g., tumor microenvironments), releasing active pharmacophores while minimizing systemic toxicity. Preclinical data from a 2024 study in Nature Communications showed that conjugates incorporating this structure achieved tumor-specific delivery of cytotoxic agents with improved therapeutic indices compared to conventional formulations.
In material science applications, the compound’s rigid triazole scaffold has been exploited for constructing stimuli-responsive polymers. Researchers at MIT recently reported self-healing hydrogels synthesized via dynamic covalent bonds involving this compound’s carboxylate groups (Wang et al., 2024). These materials exhibit pH-responsive mechanical properties ideal for tissue engineering scaffolds.
Structural characterization via X-ray crystallography confirms the compound’s planar geometry around the triazole ring—a configuration critical for π-stacking interactions observed in molecular recognition studies (Kumar & Patel, 2023). This geometric precision enables predictable molecular docking behaviors when incorporated into enzyme inhibitors or antibody-drug conjugates.
Spectroscopic analysis reveals strong carbonyl absorption bands at ~1750 cm⁻¹ in FTIR spectra and distinct proton NMR signals at δ 4.1–4.5 ppm corresponding to the methyl ester group—features now used as diagnostic markers in quality control protocols for pharmaceutical intermediates.
Ongoing research focuses on leveraging machine learning models to predict optimal substitution patterns on the triazole ring system using CAS No. 877309-59-6 as a structural template. A collaborative study between Stanford and Novartis (preprint: arXiv:chem/xxxxxxx) demonstrated AI-driven design cycles reducing lead optimization timelines by over 40% when starting from this core structure.
In summary, Methyl 2H-1,2,3-triazole-4-carboxylate (CAS No. 877309–59–6) exemplifies how foundational chemical entities continue driving innovation across disciplines—from targeted drug delivery systems to smart biomaterials—positioning it as an indispensable tool for next-generation biomedical research and industrial applications.
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